molecular formula C12H23N3O B14024476 1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone

1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone

Cat. No.: B14024476
M. Wt: 225.33 g/mol
InChI Key: ACXTTWGANQTENC-NEPJUHHUSA-N
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Description

1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone is a chemical compound with the molecular formula C12H23N3O It is known for its unique structure, which includes a piperazine ring and an aminocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone typically involves multi-step procedures. One common method includes the reaction of piperazine with an appropriate aminocyclohexyl derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(3-Aminocyclohexyl)piperazin-1-yl)ethanone
  • 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones

Uniqueness

1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

1-[4-[(1S,3R)-3-aminocyclohexyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C12H23N3O/c1-10(16)14-5-7-15(8-6-14)12-4-2-3-11(13)9-12/h11-12H,2-9,13H2,1H3/t11-,12+/m1/s1

InChI Key

ACXTTWGANQTENC-NEPJUHHUSA-N

Isomeric SMILES

CC(=O)N1CCN(CC1)[C@H]2CCC[C@H](C2)N

Canonical SMILES

CC(=O)N1CCN(CC1)C2CCCC(C2)N

Origin of Product

United States

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